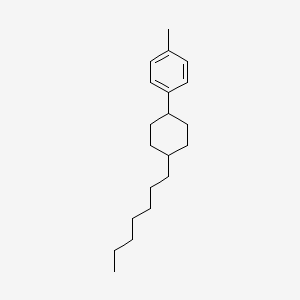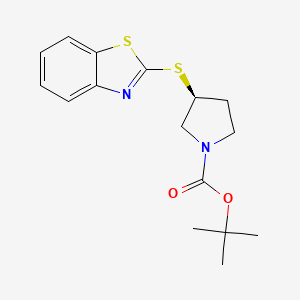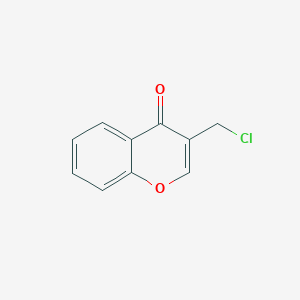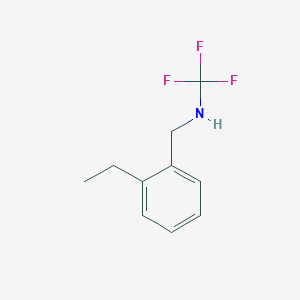
1-(trans-4-Heptylcyclohexyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(trans-4-Heptylcyclohexyl)-4-methylbenzene is an organic compound with the molecular formula C20H32. It is a derivative of benzene, where a trans-4-heptylcyclohexyl group and a methyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(trans-4-Heptylcyclohexyl)-4-methylbenzene involves several steps. One common method includes the alkylation of benzene with trans-4-heptylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(trans-4-Heptylcyclohexyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically occurs at the benzylic position, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This process can reduce any double bonds or functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid). The major products formed depend on the nature of the substituents and the reaction conditions.
Applications De Recherche Scientifique
1-(trans-4-Heptylcyclohexyl)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to membrane biology due to its hydrophobic nature and ability to interact with lipid bilayers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-(trans-4-Heptylcyclohexyl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(trans-4-Heptylcyclohexyl)-4-methylbenzene include:
1-(trans-4-Heptylcyclohexyl)-4-bromobenzene: This compound has a bromine atom instead of a methyl group, which can significantly alter its reactivity and applications.
1-(trans-4-Heptylcyclohexyl)-4-nitrobenzene: The presence of a nitro group introduces electron-withdrawing effects, making the compound more reactive in certain substitution reactions.
1-(trans-4-Heptylcyclohexyl)-4-ethoxybenzene: The ethoxy group provides different steric and electronic properties compared to the methyl group, affecting the compound’s behavior in chemical reactions.
This compound stands out due to its specific combination of hydrophobic and aromatic properties, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C20H32 |
|---|---|
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1-(4-heptylcyclohexyl)-4-methylbenzene |
InChI |
InChI=1S/C20H32/c1-3-4-5-6-7-8-18-11-15-20(16-12-18)19-13-9-17(2)10-14-19/h9-10,13-14,18,20H,3-8,11-12,15-16H2,1-2H3 |
Clé InChI |
NHFGEAXYIFCZSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)





![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)

